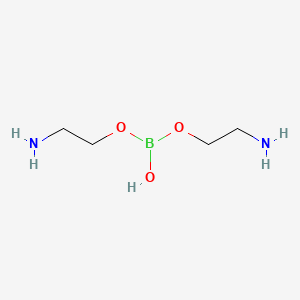

Bis(2-aminoethyl)borate

Description

Bis(2-aminoethyl)borate is a boron-containing compound characterized by a central borate group linked to two 2-aminoethyl moieties. Its structure enables versatile applications, particularly as a functional additive in lubricants and bioactive complexes. For example, derivatives such as 2-(1H-benzotriazol-1-yl) ethyl bis(2-aminoethyl) borate and bis-(2-aminoethyl) (2-benzothiazol-2-ylthio)ethyl borate have been synthesized and studied for their tribological synergies with tricresyl phosphate (TCP) in rapeseed oil, demonstrating enhanced anti-wear properties . Additionally, boron-amine linkages in related compounds, such as 2-aminoethyl diphenylborinate (DPBA), have been explored for stabilizing bioactive molecules like curcumin without compromising antioxidant or antiproliferative activities .

Properties

CAS No. |

22232-01-5 |

|---|---|

Molecular Formula |

C4H13BN2O3 |

Molecular Weight |

147.97 g/mol |

IUPAC Name |

bis(2-aminoethoxy)borinic acid |

InChI |

InChI=1S/C4H13BN2O3/c6-1-3-9-5(8)10-4-2-7/h8H,1-4,6-7H2 |

InChI Key |

UKSJHEHERZWQRA-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(OCCN)OCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bis(2-aminoethyl)borate typically involves the reaction of diethanolamine with boric acid. The general method includes dissolving diethanolamine and boric acid in a suitable solvent and reacting them at an appropriate temperature and reaction time to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in achieving efficient production.

Chemical Reactions Analysis

Hydrolysis and Stability

Bis(2-aminoethyl)borate undergoes hydrolysis in aqueous media, influenced by pH and temperature:

Hydrolysis Pathway:

-

Kinetics : Hydrolysis at 65°C in CHCN/HO (10:1) shows >4 hours stability , with complete decomposition at 80°C within 1 hour .

-

pH Sensitivity : Rapid hydrolysis occurs under acidic (pH < 4) or basic (pH > 9) conditions due to boron-oxygen bond polarization .

Coordination Chemistry

The boron center acts as a Lewis acid, coordinating with amines and oxygen donors:

Key Observations:

-

Inhibits calcium influx in human platelets by forming ternary complexes with calcium channels .

-

Coordination with 2-aminopyridine reduces catalytic activity in amidation reactions (e.g., 63% yield over 40 hours vs. 79% without inhibitors) .

Derivatization and Functionalization

This compound serves as a precursor for borinic acid derivatives:

Halogenation

Transmetalation

-

Reacts with HgCl followed by BCl to form dichloroboranes, which hydrolyze to bis(borinic acids) (e.g., 16% yield ) .

Catalytic Amidation

-

Mediates amidation of deactivated substrates (e.g., 2-aminopyridine and phenylacetic acid) with 57% yield over 66 hours .

-

Outperforms boronic acids in challenging reactions due to reduced inhibition by coordinating amines .

Radical Borylation

-

Participates in photoredox-catalyzed hydroboration of styrenes, yielding alkyl boranes (e.g., 91% yield with Ru-based photocatalysts) .

Pharmacological Interactions

-

Inhibits store-operated calcium entry (SOCE) in MDA-MB-231 breast cancer cells at 10–20 μM .

-

Derivatives with halogen substituents (e.g., p-TMS-2APB ) show enhanced activity, blocking SOCE at lower concentrations than 2-APB .

Reaction with Oxidizing Agents

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

Bis(2-aminoethyl)borate derivatives have been investigated for their role in inhibiting store-operated calcium entry (SOCE) in cancer cells. For instance, research has shown that derivatives such as 2-aminoethyl diphenylborinate can effectively block SOCE in MDA-MB-231 breast cancer cells, highlighting their potential as therapeutic agents in cancer treatment. The compound demonstrated a dose-dependent effect, where lower concentrations enhanced calcium entry while higher concentrations inhibited it .

Calcium Signaling Modulation

The modulation of calcium signaling pathways is crucial for various physiological processes. This compound has been studied for its impact on intracellular calcium levels, with findings suggesting that it can release calcium from endoplasmic reticulum stores. This property is significant for developing drugs targeting calcium-related disorders .

Materials Science

Synthesis of Boron Clusters

The synthesis of perfunctionalized boron clusters, including those involving this compound, has implications in materials science. These clusters can serve as building blocks for creating advanced materials with specific electronic and optical properties. The ability to functionalize boron clusters allows for the development of materials that can be tailored for applications in sensors and optoelectronics .

Tribological Applications

In tribology, this compound has been explored as an additive in lubricants. Its presence can enhance the performance of lubricants under extreme conditions by providing better wear protection and reducing friction. The synergistic effects observed when combining this compound with other additives have shown promise in improving the overall efficiency of lubrication systems .

Biochemical Research

Biocompatibility Studies

Research into the biocompatibility of this compound derivatives is ongoing, particularly concerning their interactions with biological systems. Studies have indicated that these compounds may exhibit low toxicity while maintaining effective biological activity, making them suitable candidates for biomedical applications such as drug delivery systems and tissue engineering .

Impact on Cellular Functions

Investigations into how this compound affects cellular functions reveal its potential role in modulating cell signaling pathways. For example, its influence on heart rate and calcium-activated potassium channels has been documented, suggesting broader implications for cardiovascular health research .

Case Studies

Mechanism of Action

The mechanism by which bis(2-aminoethyl)borate exerts its effects involves its interaction with molecular targets and pathways. The compound can form stable complexes with various molecules, influencing their reactivity and stability. This property is particularly useful in catalysis and other chemical processes .

Comparison with Similar Compounds

Lubricant Additives: Heterocyclic Borate Esters

Bis(2-aminoethyl)borate derivatives are compared with other heterocyclic borate esters in tribological applications:

Key Insight: The 2-aminoethyl groups in this compound derivatives enhance solubility in organic matrices and enable synergistic interactions with phosphorus-based additives like TCP, outperforming traditional inorganic borates such as zinc borate .

Bioactive Complexes: Boron-Amine Derivatives

This compound’s bioactivity is contrasted with other boron-amine compounds:

- 2-Aminoethyl Diphenylborinate (DPBA): Forms stable complexes with curcumin via boron-oxygen coordination. Complexation shifts UV absorbance peaks (redshift from 420 nm to 435 nm) but retains >90% antioxidant activity in MCF-7 and A549 cancer cells . Unlike this compound, DPBA’s diphenyl groups enhance hydrophobicity, improving membrane permeability .

- Bortezomib (BTZ): A clinically used proteasome inhibitor with a boronic acid moiety. While BTZ/curcumin complexes show bioactivity, this compound derivatives prioritize stability over direct therapeutic effects .

Ionic Liquids: Borate Anion Variations

Bis(oxalato)borate and bis(malonato)borate ionic liquids highlight the impact of borate structure on physical properties:

Comparison: this compound’s aminoethyl groups introduce polar interactions distinct from oxalate/malonate anions, making it more suitable for organic-phase applications like lubricants rather than ionic liquids .

Anti-HIV Agents: Cyclam-Based Borates

These compounds leverage amine coordination for metal-binding, a feature shared with this compound, but prioritize macrocyclic stability over borate-mediated reactivity .

Coating Additives: Environmental and Performance Trade-offs

Tributyl borate (TBB) and 4-tert-butylphenylboronic acid (4TBPBA) are compared with this compound in epoxy coatings:

Biological Activity

Bis(2-aminoethyl)borate (BAEB) is a boron-containing compound that has garnered attention for its biological activities, particularly in the modulation of cellular functions and calcium signaling pathways. This article aims to provide a comprehensive overview of the biological activity of BAEB, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

BAEB is characterized by its unique structure, which allows it to interact with various biological systems. Its chemical formula is , and it can be represented as:

This structure enables BAEB to act as a modulator in cellular processes, particularly those involving calcium ions.

Research indicates that BAEB influences calcium signaling pathways by affecting store-operated calcium entry (SOCE) mechanisms. It has been shown to either inhibit or enhance calcium influx depending on its concentration, making it a potential candidate for therapeutic applications in conditions related to calcium dysregulation .

Biological Activities

1. Modulation of Calcium Signaling

BAEB has been studied for its ability to modulate calcium signaling in various cell types. It has been found to interact with calcium channels and influence intracellular calcium levels. For example, studies have demonstrated that BAEB can inhibit SOCE at higher concentrations while potentially enhancing it at lower concentrations .

2. Cytotoxicity and Anti-Cancer Activity

The cytotoxic effects of BAEB and its derivatives have been evaluated against several human cancer cell lines. In vitro studies revealed that certain derivatives exhibited significant anti-proliferative activity, with IC50 values ranging from 13.95 µM to 15.74 µM against various cancer types, including lung carcinoma (A549) and colorectal adenocarcinoma (CaCo-2) . The mechanism behind this activity appears to involve the induction of apoptosis and the modulation of interleukin-6 (IL-6) levels, a pro-inflammatory cytokine associated with tumor progression .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anti-Cancer Activity Evaluation

A study conducted on seven novel derivatives of bis(2-aminoethyl)amine showed that compound 6 had the most promising results in inhibiting cancer cell proliferation. The study utilized the MTT assay to assess cytotoxicity across various human cancer cell lines, revealing that compound 6 not only inhibited growth but also induced apoptosis significantly in A549 cells .

Case Study 2: Calcium Signaling Modulation

Research on the effects of BAEB analogs demonstrated that specific structural modifications could enhance or diminish their effectiveness as calcium signaling modulators. For instance, 2-aminoethoxy diphenylborinate (2-APB), a closely related compound, exhibited bimodal effects on SOCE depending on its concentration, highlighting the importance of chemical structure in determining biological activity .

Q & A

Q. How can computational chemistry models be applied to predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer : Use molecular dynamics (MD) simulations to study solvent interactions and DFT for transition-state analysis. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Methodological Frameworks for Data Integrity

- Data Contradiction Analysis : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) to standardize metadata and enable cross-study comparisons .

- Ethical Standards : Ensure compliance with OECD guidelines for chemical safety testing and maintain transparency in data reporting (e.g., raw data repositories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.